4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole
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Overview
Description
4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a sulfonylmethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole typically involves the following steps:
Formation of the Bromophenyl Sulfone: The starting material, 4-bromobenzene, undergoes sulfonylation to form 4-bromophenyl sulfone.
Coupling Reaction: The bromophenyl sulfone is then coupled with a thiadiazole precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides or sulfides, depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, particularly against Gram-positive pathogens.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: Its ability to interact with biological molecules has led to studies on its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The sulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl Methyl Sulfone: This compound shares the bromophenyl and sulfonyl groups but lacks the thiadiazole ring.
4-(4-Bromophenyl)thiazole: Similar in structure but contains a thiazole ring instead of a thiadiazole ring.
Uniqueness
4-(4-{[(4-Bromophenyl)sulfonyl]methyl}phenyl)-1,2,3-thiadiazole is unique due to the presence of both the sulfonylmethyl and thiadiazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11BrN2O2S2 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-[4-[(4-bromophenyl)sulfonylmethyl]phenyl]thiadiazole |
InChI |
InChI=1S/C15H11BrN2O2S2/c16-13-5-7-14(8-6-13)22(19,20)10-11-1-3-12(4-2-11)15-9-21-18-17-15/h1-9H,10H2 |
InChI Key |
RVQAHSHOIYMEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Br)C3=CSN=N3 |
Origin of Product |
United States |
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